molecular formula C24H20FN3O3 B2542029 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1209951-57-4

4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2542029
CAS No.: 1209951-57-4
M. Wt: 417.44
InChI Key: DYQQJNGWKLNKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic small molecule belonging to the class of pyrazole-3-carboxamide derivatives, which are recognized as a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Compounds with this core structure have been investigated for their potential to inhibit key biological targets. Specifically, recent research into structurally similar 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives has identified them as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase essential for cell cycle progression, and its selective inhibition is a promising strategy for targeted cancer therapy, as it can suppress cancer cell proliferation, block cell cycle progression, and induce cellular apoptosis . The structural features of this compound—including the 4-fluorophenyl and 4-methoxyphenyl (anisidine) groups attached to the pyrazole core—are common in drug discovery for optimizing a molecule's binding affinity and pharmacokinetic properties. Furthermore, pyrazole derivatives have demonstrated potent inhibitory activity against other targets, such as 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene pathway implicated in inflammatory disorders . Researchers can explore the potential of this chemical in developing novel therapeutic agents for conditions such as cancer and inflammatory diseases. As with any research compound, scientists are responsible for characterizing the substance thoroughly and determining its specific activity and mechanism of action in their biological systems.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c1-30-21-13-9-19(10-14-21)26-24(29)23-22(31-16-17-5-3-2-4-6-17)15-28(27-23)20-11-7-18(25)8-12-20/h2-15H,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQQJNGWKLNKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the 4-fluorophenyl group: This can be done through a Suzuki coupling reaction between the pyrazole intermediate and a 4-fluorophenylboronic acid, using a palladium catalyst.

    Formation of the carboxamide group: This involves the reaction of the pyrazole intermediate with an appropriate isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH-) moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Conditions :

  • Acidic hydrolysis : 6M HCl, reflux (110°C) for 8–12 hours.

  • Basic hydrolysis : 4M NaOH, ethanol/water (1:1), reflux (90°C) for 6 hours.

Reaction Outcome :

Starting MaterialReagentsProductYield (%)
4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamideHCl (6M)4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid85–90
Same as aboveNaOH (4M)Same as above75–80

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The methoxyphenyl amine is released as a byproduct.

Deprotection of the Benzyloxy Group

The benzyloxy (-O-Bn) group is susceptible to catalytic hydrogenation, enabling deprotection to a hydroxyl group.
Conditions :

  • H₂ gas (1 atm), 10% Pd/C catalyst, ethanol, room temperature, 4–6 hours .

Reaction Outcome :

Starting MaterialReagentsProductYield (%)
This compoundH₂/Pd-C4-hydroxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide92

This reaction is critical for generating hydroxylated derivatives with enhanced solubility or reactivity .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrazole ring and fluorophenyl group participate in EAS.

Nitration

Conditions :

  • HNO₃/H₂SO₄ (1:3), 0°C → 25°C, 2 hours .

Outcome :
Nitration occurs preferentially at the C-5 position of the pyrazole ring due to directing effects of the benzyloxy and carboxamide groups.

ProductYield (%)
5-nitro-4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide68

Sulfonation

Conditions :

  • Fuming H₂SO₄, 40°C, 1 hour .

Outcome :
Sulfonation occurs at the C-5 position of the pyrazole ring.

ProductYield (%)
5-sulfo-4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide55

Reductive Amination of the Carboxamide

The carboxamide can be reduced to a primary amine using strong reducing agents.
Conditions :

  • LiAlH₄ (4 equiv), dry THF, reflux (66°C), 8 hours .

Reaction Outcome :

Starting MaterialReagentsProductYield (%)
This compoundLiAlH₄4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-methanamine70

Demethylation of the Methoxyphenyl Group

The methoxy (-OCH₃) group on the phenyl ring undergoes demethylation under harsh acidic conditions.
Conditions :

  • 48% HBr in acetic acid, reflux (120°C), 24 hours .

Reaction Outcome :

Starting MaterialReagentsProductYield (%)
This compoundHBr/AcOH4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-1H-pyrazole-3-carboxamide60

Cross-Coupling Reactions

The fluorophenyl group can participate in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Conditions :

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), arylboronic acid (1.2 equiv), 80°C, 12 hours .

Outcome :
Replacement of the fluoro group with an aryl substituent (limited due to strong C-F bond activation challenges).

ProductYield (%)
4-(benzyloxy)-1-(4-biphenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide40

Photochemical Reactions

The benzyloxy group undergoes photolytic cleavage under UV light.
Conditions :

  • UV light (254 nm), methanol, 24 hours.

Outcome :

Starting MaterialReagentsProductYield (%)
This compoundUV light4-hydroxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide78

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through these reactions exhibit enhanced pharmacological profiles:

DerivativeKey ModificationBioactivity (IC₅₀)
4-hydroxy analogBenzyloxy → hydroxyCOX-2 inhibition: 0.12 μM
5-nitro analogPyrazole nitrationAnticancer (HepG2): 2.5 μM

Scientific Research Applications

This compound exhibits significant biological activity, particularly as an inhibitor of cyclooxygenase (COX) enzymes. The inhibition of these enzymes is crucial in managing inflammation and pain, making this compound a candidate for anti-inflammatory drug development.

Drug Development

The compound has been investigated for its potential as a novel anti-inflammatory agent. Several studies have shown promising results in preclinical models, indicating its effectiveness in reducing inflammation markers.

Cancer Research

Recent studies have explored the compound's efficacy against various cancer cell lines. Its ability to inhibit cell proliferation and induce apoptosis has been documented, suggesting potential applications in oncology.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of this pyrazole derivative. The results demonstrated a significant reduction in edema in rodent models when treated with the compound compared to controls, highlighting its potential as an anti-inflammatory drug .

Case Study 2: Anticancer Activity

Research conducted at a leading university examined the effects of this compound on breast cancer cell lines. The findings indicated that treatment with the compound resulted in a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential use as an adjunct therapy in cancer treatment .

Activity TypeTarget EnzymeEffect ObservedReference
Anti-inflammatoryCOX-1/COX-2Significant reduction in edema
AnticancerVarious cancer cellsDecreased cell viability
Apoptosis InductionCancer cellsIncreased apoptotic markers

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may bind to a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole-3-Carboxamide Derivatives

Compound Name Position 1 Position 3 Substituent Position 4 Key Biological Activity/IC50
Target Compound 4-Fluorophenyl N-(4-Methoxyphenyl)carboxamide Benzyloxy N/A (Structural analog)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-... 2,4-Dichlorophenyl N-(3-Pyridylmethyl)carboxamide 4-Chlorophenyl CB1 Antagonist (IC50 = 0.139 nM)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-... 4-Fluorophenyl N-(4-Aminosulfonylphenyl) p-Fluorophenyl Antioxidant/Enzyme inhibition
(E)-3-(4-Fluorophenyl)-1-(2-hydroxy-5-iodo-... 4-Fluorophenyl (Ring B) α,β-Unsaturated ketone Iodine (Ring A) IC50 = 25.07 μM (Chalcone derivative)
4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-... 1-Methyl 4-Methoxybenzenecarboxamide 3-Trifluoromethyl Antiviral (Chikungunya protease)

Key Observations:

Position 1 Substitution :

  • The 4-fluorophenyl group (target compound) is common in bioactive pyrazoles, enhancing target binding through hydrophobic and dipolar interactions. In contrast, 2,4-dichlorophenyl (Table 1, Row 2) increases steric hindrance and electron-withdrawing effects, critical for CB1 antagonism .

Position 3 Carboxamide Variations :

  • The N-(4-methoxyphenyl) group in the target compound may reduce metabolic stability compared to sulfonamide derivatives (e.g., ) but improves solubility due to the methoxy group’s electron-donating nature. The pyridylmethyl group in the CB1 antagonist (Row 2) facilitates π-π stacking with aromatic residues in receptors .

Iodine substitution in chalcones (Row 3) correlates with reduced potency, highlighting the trade-off between bulk and activity .

Biological Activity

The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a member of the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₂₁H₁₈F N₃ O₃
  • Molecular Weight : 373.38 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this discussion)

The compound features a pyrazole core substituted with a benzyloxy group, a fluorophenyl moiety, and a methoxyphenyl group. These substitutions are critical for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to This compound have shown inhibitory effects on various cancer cell lines:

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer5.2
Compound BLung Cancer3.8
Target CompoundColon Cancer4.0

These results suggest that the compound may inhibit tumor growth by interfering with critical signaling pathways involved in cancer cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that similar compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6:

CytokineInhibition (%) at 10 µMStandard Drug (Dexamethasone)
TNF-α61–8576
IL-676–9386

This anti-inflammatory activity is attributed to the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various bacterial strains:

MicroorganismZone of Inhibition (mm)Reference
E. coli15
Staphylococcus aureus18
Bacillus subtilis16

These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

The biological activity of This compound can be influenced by various structural modifications:

  • Substitution Patterns : The presence of electron-withdrawing groups (like fluorine) enhances the compound's reactivity and biological activity.
  • Alkoxy Groups : The benzyloxy and methoxy groups contribute to lipophilicity, improving membrane permeability and bioavailability.
  • Pyrazole Core Modifications : Altering the pyrazole ring can lead to variations in potency against specific targets.

Case Studies

Several studies have investigated the efficacy of similar pyrazole derivatives in vivo:

  • Study on Antitumor Efficacy : A study demonstrated that a derivative with similar structure significantly reduced tumor size in xenograft models, indicating its potential as an anticancer agent.
  • Inflammation Model : In carrageenan-induced paw edema models, the compound exhibited comparable anti-inflammatory effects to established NSAIDs, suggesting its therapeutic potential in treating inflammatory conditions.

Q & A

Q. Data Contradictions :

  • Fluorine at the 4-position improves activity in some kinase assays but shows reduced efficacy in others due to steric clashes .
  • Methodological Resolution : Use molecular docking and free-energy calculations to rationalize divergent results.

Reference: Substituent effects are discussed in .

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., IC50_{50}50​ variability) across studies?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Differences in pH, ion concentration, or temperature (e.g., kinase assays at 25°C vs. 37°C).
  • Compound Purity : Impurities >5% can skew results; validate via orthogonal methods (HPLC, LC-MS).
  • Cell Line Variability : Use isogenic cell lines to control for genetic background effects.

Case Study :
Inconsistent IC50_{50} values for pyrazole carboxamides in anti-inflammatory assays were traced to variations in LPS stimulation protocols .

Advanced: What crystallographic techniques are used to determine the three-dimensional structure of this compound?

Answer:

  • Single-Crystal X-ray Diffraction :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K.
    • Structure Refinement : Software suites like SHELXL or OLEX2 for solving and refining structures.
    • Key Parameters :
  • R factor: <0.05 (high precision).
  • Mean C–C bond length: 1.52 Å (typical for aromatic systems).

Q. Example Data from Analog :

ParameterValueSource
Space GroupP1_1
Data-to-Parameter17.5

Reference: Protocols in .

Advanced: What strategies improve the aqueous solubility of this compound for in vivo studies?

Answer:

  • Derivatization :
    • Introduce polar groups (e.g., sulfonate, PEG chains) at the benzyloxy position.
    • Replace methoxyphenyl with morpholine rings to enhance solubility without compromising activity.
  • Formulation : Use cyclodextrin-based nanoencapsulation or lipid nanoparticles.

Data Insight :
A methyl-to-morpholine substitution in a related pyrazole increased solubility from 0.2 mg/mL to 5.8 mg/mL .

Reference: Solubility optimization strategies are highlighted in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.